molecular formula C20H16Ge B14144283 Germane, ethynyltriphenyl- CAS No. 4632-45-5

Germane, ethynyltriphenyl-

Cat. No.: B14144283
CAS No.: 4632-45-5
M. Wt: 329.0 g/mol
InChI Key: LJHAARBWOSUVQW-UHFFFAOYSA-N
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Description

"Germane, ethynyltriphenyl-" is an organogermanium compound with the chemical formula $ \text{Ge(C≡CPh)}_3\text{H} $, where a central germanium atom is bonded to three ethynyltriphenyl groups and one hydrogen atom. Organogermanium compounds are analogs of organosilicon and organotin compounds but exhibit distinct electronic and steric properties due to germanium’s intermediate electronegativity and larger atomic radius.

Regulatory classifications highlight its hazardous nature; germane (GeH$_4$) itself is listed under Singapore’s Poisons Act as a controlled substance due to its toxicity and flammability .

Properties

CAS No.

4632-45-5

Molecular Formula

C20H16Ge

Molecular Weight

329.0 g/mol

IUPAC Name

ethynyl(triphenyl)germane

InChI

InChI=1S/C20H16Ge/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h1,3-17H

InChI Key

LJHAARBWOSUVQW-UHFFFAOYSA-N

Canonical SMILES

C#C[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Germane, ethynyltriphenyl- can be synthesized through several methods. One common approach involves the reaction of triphenylgermanium chloride with acetylene in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the formation of the ethynyl group.

Industrial Production Methods

Industrial production of germane, ethynyltriphenyl- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Germane, ethynyltriphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.

    Reduction: Reduction reactions can convert germane, ethynyltriphenyl- to its corresponding hydrides.

    Substitution: The phenyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while reduction can produce various hydrides of germanium.

Scientific Research Applications

Germane, ethynyltriphenyl- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.

    Biology: The compound’s unique properties make it a candidate for studying biological interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems.

    Industry: Germane, ethynyltriphenyl- is used in the production of advanced materials, including semiconductors and optoelectronic devices.

Mechanism of Action

The mechanism by which germane, ethynyltriphenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in various chemical reactions, while the phenyl groups provide stability and influence the compound’s overall reactivity. The pathways involved in these interactions are complex and depend on the specific application and conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

a. Tetraphenylgermane (GePh$_4$):

  • Structure: A germanium center bonded to four phenyl groups.
  • Properties: Lacks the ethynyl ($\text{C≡C}$) moiety, reducing $\pi$-conjugation and electronic delocalization. This results in lower conductivity compared to ethynyltriphenylgermane.
  • Applications: Primarily used as a precursor in germanium-based thin-film deposition .

b. Triphenylphosphine (PPh$_3$):

  • Structure: Phosphorus-centered compound with three phenyl groups.
  • Properties: While structurally analogous (triphenyl substitution), phosphorus’s higher electronegativity and smaller atomic radius lead to stronger ligand properties in catalysis. Ethynyltriphenylgermane may exhibit weaker Lewis acidity but greater thermal stability .

c. Ethinyl Estradiol Derivatives (e.g., Drospirenone):

  • Properties: Focus on hormonal activity rather than material science applications. Highlights the versatility of ethynyl groups in divergent chemical contexts .

Physicochemical Properties

Compound Thermal Stability Reactivity Conductivity Toxicity Profile
Germane, ethynyltriphenyl High* Moderate High* Likely hazardous
Tetraphenylgermane Moderate Low Low Low acute toxicity
Triphenylphosphine Low High Insulative Irritant (eyes/skin)
Ethinyl Estradiol Moderate Low N/A Endocrine disruptor

*Inferred from structural analogs; direct data unavailable in provided sources.

Research Findings and Data Gaps

  • Synthesis and Stability: Ethynyltriphenylgermane’s synthesis likely parallels triphenylphosphonium derivatives (e.g., halogen exchange or Grignard routes), but stability studies are absent in the evidence .
  • Photophysical Data: Tetraphenylporphyrins (e.g., H$_2$TPP) provide a benchmark for $\pi$-conjugated systems, but ethynyltriphenylgermane’s absorption/emission spectra remain unstudied in the provided sources .

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